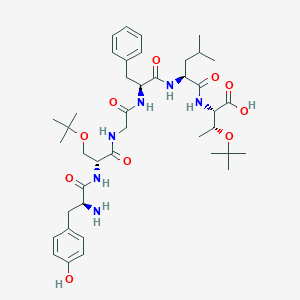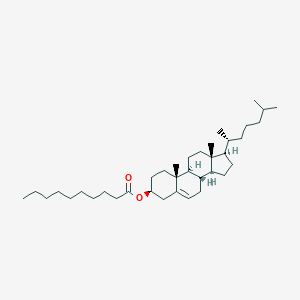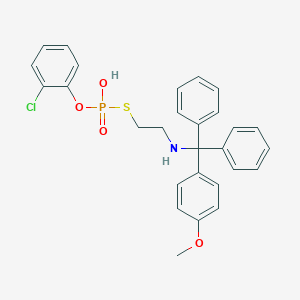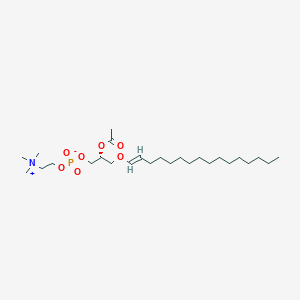
Ohea-gpc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ohea-gpc, also known as Alpha-GPC, is a natural choline compound that is found in the brain. It is considered to be a nootropic, which means it has cognitive enhancing effects. Ohea-gpc is used in many dietary supplements and is believed to improve memory, focus, and overall brain function. In
Mechanism Of Action
Ohea-gpc works by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in many cognitive processes such as memory and attention. By increasing the levels of acetylcholine, Ohea-gpc enhances cognitive function.
Biochemical And Physiological Effects
Ohea-gpc has been found to have many biochemical and physiological effects. It increases the levels of acetylcholine in the brain, which leads to improved cognitive function. It also increases the levels of growth hormone, which may have anti-aging effects. In addition, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using Ohea-gpc in lab experiments is that it has been extensively studied and its effects are well documented. This makes it a reliable tool for researchers. However, one limitation is that the effects of Ohea-gpc may vary depending on the individual, which can make it difficult to draw definitive conclusions from experiments.
Future Directions
There are many future directions for research on Ohea-gpc. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in improving cognitive function in healthy individuals. Additionally, more research is needed to understand the mechanisms of action of Ohea-gpc and how it interacts with other compounds in the brain.
Conclusion:
In conclusion, Ohea-gpc is a natural choline compound that has cognitive enhancing effects. It is synthesized from soy lecithin and has been extensively studied for its effects on memory, attention, and learning. Ohea-gpc works by increasing the levels of acetylcholine in the brain and has many biochemical and physiological effects. While there are some limitations to using Ohea-gpc in lab experiments, it is a reliable tool for researchers. There are many future directions for research on Ohea-gpc, including its potential use in the treatment of neurodegenerative diseases and improving cognitive function in healthy individuals.
Synthesis Methods
Ohea-gpc is synthesized from soy lecithin, which is a mixture of phospholipids. The process involves the extraction of phosphatidylcholine from the soy lecithin, which is then hydrolyzed using an enzyme called phospholipase D. The resulting product is then purified to obtain Ohea-gpc.
Scientific Research Applications
Ohea-gpc has been extensively studied for its cognitive enhancing effects. It has been shown to improve memory, attention, and learning in both animals and humans. In addition, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[(2R)-2-acetyloxy-3-[(E)-hexadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h19,21,26H,6-18,20,22-24H2,1-5H3/b21-19+/t26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULVVBYNDZRKPA-MLBYCOPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine | |
CAS RN |
114414-96-9 |
Source


|
| Record name | 1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114414969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)

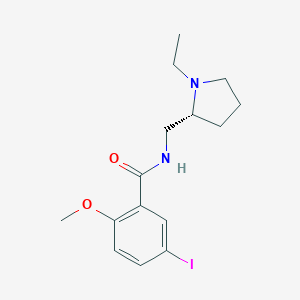
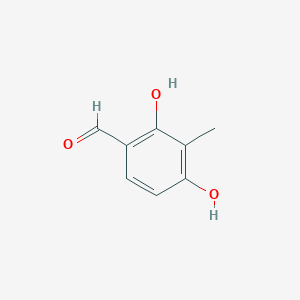


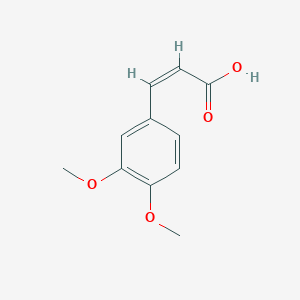
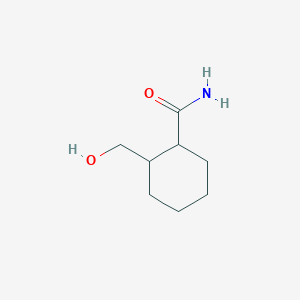
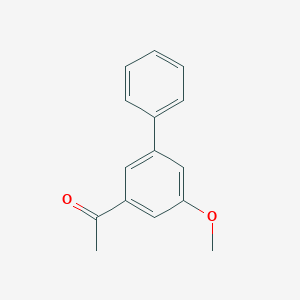
![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)
![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)
